2,2,2-Trifluoroethyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

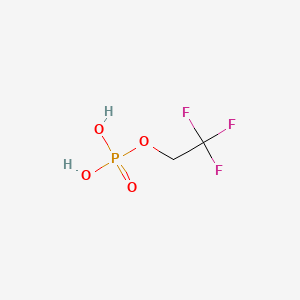

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4F3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVMZMGCPWFDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182329 | |

| Record name | 2,2,2-Trifluoroethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2805-15-4 | |

| Record name | 2,2,2-Trifluoroethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002805154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Trifluoroethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Frameworks and Significance of 2,2,2 Trifluoroethyl Phosphate in Contemporary Chemical Research

Contextualization within Organophosphorus Chemistry and Fluorinated Building Blocks

Organophosphorus chemistry, the study of compounds containing carbon-phosphorus bonds, is a vast and well-established field in modern organic chemistry. mdpi.comresearchgate.net These compounds are integral to numerous applications, from pharmaceuticals and agrochemicals to materials science. researchgate.netnii.ac.jp Within this domain, phosphate (B84403) esters and their derivatives are of significant interest. Generally, these compounds are derivatives of phosphoric or phosphonic acid where the acidic protons are replaced by organic groups. researchgate.net

2,2,2-Trifluoroethyl phosphate and its related structures, such as tris(2,2,2-trifluoroethyl) phosphite (B83602) and bis(2,2,2-trifluoroethyl) H-phosphonate, represent a unique intersection of organophosphorus chemistry and fluorine chemistry. mdpi.comsigmaaldrich.com The incorporation of the highly electronegative trifluoroethyl group ((CF₃CH₂O-)) imparts distinct chemical properties to the phosphorus center. This makes these compounds valuable as fluorinated building blocks—versatile reagents used to introduce fluorine-containing moieties into larger, more complex molecules. tcichemicals.com

The versatility of these compounds is demonstrated by their role as precursors and reagents. For example, bis(2,2,2-trifluoroethyl) H-phosphonate (BTFEP) is a key starting material for the synthesis of various other H-phosphonates through transesterification reactions. mdpi.com Similarly, tris(2,2,2-trifluoroethyl) phosphate is the foundation for a selective, three-step substitution method to produce mixed unsymmetrical phosphate triesters, which are otherwise challenging to synthesize. nii.ac.jporganic-chemistry.orgacs.org The reactivity of the trifluoroethoxy group as a good leaving group is central to these synthetic strategies. nii.ac.jp

Table 1: Selected 2,2,2-Trifluoroethyl Phosphorus Compounds and Their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Area |

| Tris(2,2,2-trifluoroethyl) phosphate | 358-63-4 | C₆H₆F₉O₄P | 344.07 | Reagent for synthesis, Battery electrolyte cosolvent nih.govchemicalbook.com |

| Tris(2,2,2-trifluoroethyl) phosphite | 370-69-4 | C₆H₆F₉O₃P | 328.07 | Ligand in organometallic chemistry, Battery electrolyte additive sigmaaldrich.comsigmaaldrich.com |

| Bis(2,2,2-trifluoroethyl) H-phosphonate | Not Available | C₄H₅F₆O₃P | 262.04 | Precursor for H-phosphonate synthesis mdpi.com |

| Bis(2,2,2-trifluoroethyl) chlorophosphate | 381-44-2 | C₄H₃ClF₆O₃P | 280.49 | Precursor in chemical synthesis lookchem.com |

Note: Data sourced from multiple chemical information repositories. nih.govsigmaaldrich.comlookchem.com

Historical Trajectories of Research on Trifluoroethyl Phosphates

Research into trifluoroethyl phosphates and related phosphites has evolved significantly over the decades, transitioning from initial synthesis and characterization to sophisticated applications in organic synthesis and advanced materials.

Early investigations, such as a study from 1984, identified the utility of related compounds like di(2,2,2-trifluoroethyl) trimethylsilyl (B98337) phosphite as a phosphorylating agent for the 3'-hydroxyl group of deoxyribonucleosides. tandfonline.com This highlighted its potential in the chemical synthesis of DNA, demonstrating the value of the trifluoroethyl group in facilitating key chemical transformations for building biological macromolecules. tandfonline.com

By the early 2000s, research had expanded to explore the broader synthetic utility of these compounds. A 2002 paper, for instance, detailed the synthesis of bis(fluoroalkyl) phosphites as part of a wider investigation into fluorinated phosphorus compounds. mdpi.com In the same year, tris(2,2,2-trifluoroethyl) phosphite was used in an Arbuzov reaction to synthesize N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide. sigmaaldrich.comsigmaaldrich.com

More recently, research has focused intensely on the unique reactivity of tris(2,2,2-trifluoroethyl) phosphate for creating complex molecular architectures. A significant development was reported in 2019 with a "novel" method for the selective, three-step transesterification of tris(2,2,2-trifluoroethyl) phosphate. organic-chemistry.orgacs.org This method allows for the facile synthesis of mixed unsymmetrical phosphate triesters from three different alcohols, a process with limited solutions previously. nii.ac.jporganic-chemistry.org This work, published in Organic Letters, underscores the contemporary relevance of this compound in addressing long-standing challenges in synthetic chemistry. acs.org This research trajectory showcases a clear progression from foundational studies to the development of highly specific and enabling synthetic methodologies.

Fundamental Academic Research Imperatives Driving its Investigation

The continued and growing interest in this compound and its analogues is driven by several fundamental imperatives in modern chemical research, primarily in synthetic methodology, energy storage, and materials science.

Advancement of Synthetic Methods: A primary driver is the quest for more efficient and selective methods to construct complex molecules. nii.ac.jp Tris(2,2,2-trifluoroethyl) phosphate serves as a highly effective platform for synthesizing unsymmetrical phosphate triesters, including phospholipids (B1166683), which are crucial in biology and medicine. nii.ac.jporganic-chemistry.orgresearchgate.net The ability to sequentially and selectively replace the trifluoroethoxy groups under mild conditions with various alcohols offers a powerful tool for synthetic chemists, overcoming limitations of previous methods that often require harsh conditions or have limited functional group tolerance. nii.ac.jporganic-chemistry.org

Development of Safer, High-Performance Batteries: The imperative to create safer energy storage devices is a major catalyst for research into fluorinated phosphates. rsc.org Tris(2,2,2-trifluoroethyl) phosphate (TFEP) is investigated extensively as a non-flammable co-solvent or flame-retarding additive for electrolytes in lithium-ion batteries. chemicalbook.comresearchgate.netacs.org Research focuses on how TFEP affects critical electrolyte properties such as ionic conductivity, viscosity, and the structure of lithium-ion solvation shells, which directly impact battery performance and safety. rsc.orgresearchgate.netrsc.org Studies have explored its use with various lithium salts and in different solvent systems to optimize these properties. rsc.orgrsc.org A 2021 study, for example, formulated a nonflammable electrolyte using TFEP and γ-butyrolactone that exhibited high conductivity and enabled good electrochemical performance in a full cell. acs.org

Enhancing Efficiency and Stability of Solar Cells: In the field of renewable energy, research has identified tris(2,2,2-trifluoroethyl) phosphate as a multifunctional additive for improving perovskite solar cells (PSCs). researchgate.net A 2025 publication reported a "triple passivation" strategy using the compound as an additive in the antisolvent during PSC fabrication. researchgate.net The molecule was found to passivate defects on the surface and within the bulk of the perovskite film. researchgate.net Furthermore, it influenced the crystallization kinetics, leading to highly crystalline films with larger grain sizes. This multi-pronged effect resulted in a significant enhancement of the solar cell's power conversion efficiency and stability, addressing key challenges in PSC technology. researchgate.net

Mechanistic Understanding of Electrode Interfaces: Beyond practical applications, there is a fundamental need to understand the chemical processes occurring at electrode-electrolyte interfaces in batteries. Research investigates the decomposition behavior of additives like tris(2,2,2-trifluoroethyl) phosphite (TTFP) at high voltages. rsc.org Such studies have revealed that TTFP can react with the cathode surface, forming stable tris(2,2,2-trifluoroethyl) phosphate molecules by removing oxygen atoms from the cathode structure. rsc.org This provides crucial insights into the working mechanisms of phosphate-based additives, which is vital for the rational design of future electrolyte systems. rsc.org

Table 2: Research Findings on Tris(2,2,2-trifluoroethyl) Phosphate Applications

| Research Area | Key Finding | Investigated System | Year of Study |

| Organic Synthesis | Development of a selective, three-step transesterification to create mixed unsymmetrical phosphate triesters. nii.ac.jporganic-chemistry.orgacs.org | Tris(2,2,2-trifluoroethyl) phosphate with various alcohols using DBU or lithium alkoxides. nii.ac.jporganic-chemistry.org | 2019 |

| Lithium-Ion Batteries | Formulation of a nonflammable electrolyte with a conductivity of 7.40 mS cm⁻¹ at room temperature. acs.org | Tris(2,2,2-trifluoroethyl) phosphate, γ-butyrolactone, and lithium difluoro(oxalato)borate. acs.org | 2021 |

| Lithium-Ion Batteries | Investigation of Li-ion solvation structures and their effect on electrode polarization. rsc.org | Electrolytes of LiFSA salt in tris(2,2,2-trifluoroethyl)phosphate (TFEP) solvent. rsc.org | 2019 |

| Perovskite Solar Cells | Use as a "triple defect passivator" to enhance power conversion efficiency to 25.69% and improve stability. researchgate.net | Tris(2,2,2-trifluoroethyl) phosphate as an antisolvent additive in perovskite film fabrication. researchgate.net | 2025 |

Advanced Synthetic Methodologies for 2,2,2 Trifluoroethyl Phosphate and Its Derivatives

Phosphorylation Strategies Utilizing Trifluoroethanol Precursors

The direct phosphorylation of 2,2,2-trifluoroethanol (B45653) is a primary route to accessing 2,2,2-trifluoroethyl phosphate (B84403) derivatives. Various phosphorylating agents and reaction conditions have been developed to achieve this transformation efficiently and selectively.

Phosphorus Oxychloride-Mediated Approaches

Phosphorus oxychloride (POCl₃) is a common and highly reactive phosphorylating agent used for the synthesis of phosphate esters. google.comnih.gov The reaction with an alcohol, such as 2,2,2-trifluoroethanol, proceeds via nucleophilic attack of the alcohol's oxygen on the phosphorus atom, leading to the displacement of a chloride ion. This process can be repeated to form dialkyl and trialkyl phosphates. google.com

The reaction of POCl₃ with a primary alcohol is often conducted in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen chloride (HCl) byproduct. organic-chemistry.orgmasterorganicchemistry.com This prevents side reactions and drives the equilibrium towards the product. The general mechanism involves the alcohol attacking POCl₃ to form a chlorophosphate ester intermediate, which is a good leaving group, facilitating further reactions. masterorganicchemistry.com For instance, tris(2,2,2-trifluoroethyl) phosphate can be readily prepared from phosphorus oxychloride. acs.org A typical procedure involves the reaction of POCl₃ with an excess of the alcohol, followed by removal of the excess alcohol and HCl. google.com The high thermal stability imparted by the fluorine atoms is a notable characteristic of the resulting fluoroalkyl phosphorochloridates. researchgate.net

Partial phosphorylation of hydroxyl groups on a polymer backbone has also been successfully achieved using phosphorus oxychloride to produce phosphorylated polymers. rsc.org

Transesterification Protocols for Phosphate Ester Formation

Transesterification of phosphate esters is a powerful, redox-neutral method for synthesizing new phosphate derivatives from existing ones. nih.gov Tris(2,2,2-trifluoroethyl) phosphate, which is commercially available, serves as an excellent starting material for the synthesis of mixed unsymmetrical phosphate triesters through selective, stepwise substitution of its trifluoroethoxy groups. organic-chemistry.orgacs.orgacs.org

This method allows for the facile synthesis of mixed unsymmetrical phosphate triesters from three different alcohols in a three-step process. organic-chemistry.orgnii.ac.jpacs.org The substitution of the 2,2,2-trifluoroethoxy group proceeds selectively in the presence of catalysts such as 1,8-Diazabicycloundec-7-ene (DBU) or lithium alkoxides. organic-chemistry.orgacs.orgorganic-chemistry.org The choice of catalyst and reaction conditions can be tuned to control the selectivity. For example, DBU is effective for the first substitution with primary alcohols, while lithium alkoxides, such as lithium tert-butoxide (tBuOLi), are used for subsequent substitutions with various primary and secondary alcohols. organic-chemistry.orgacs.org

The reaction is compatible with a wide range of functional groups, including esters, ketones, acetals, and Boc-protected amines, and proceeds under mild conditions. organic-chemistry.orgacs.org Optimized conditions often involve using lithium alkoxides in a solvent like toluene (B28343) at low temperatures (e.g., -45 °C) to achieve high selectivity. organic-chemistry.org The volatile nature of the 2,2,2-trifluoroethanol (TFE) leaving group facilitates product purification, as it can be easily removed under vacuum. mdpi.com This methodology has been successfully applied to the synthesis of phospholipids (B1166683). nii.ac.jpacs.orgacs.org

A direct transesterification approach has also been reported for the synthesis of bis(2,2,2-trifluoroethyl) methylphosphonate (B1257008) from dimethyl methylphosphonate (DMMP) and TFE, utilizing high-temperature (450°C) and high-pressure (200 bar) conditions in a continuous flow reactor.

| Starting Material | Reagent/Alcohol | Catalyst/Base | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Tris(2,2,2-trifluoroethyl) phosphate | Primary Alcohols | DBU | Toluene, rt | Alkyl di(2,2,2-trifluoroethyl) phosphate | organic-chemistry.org |

| Alkyl di(2,2,2-trifluoroethyl) phosphate | Primary/Secondary Alcohols | Lithium Alkoxides (e.g., tBuOLi) | Toluene, -45°C to rt | Dialkyl (2,2,2-trifluoroethyl) phosphate | organic-chemistry.orgacs.org |

| Dialkyl (2,2,2-trifluoroethyl) phosphate | Various Alcohols | Lithium Alkoxides | Toluene, -45°C to rt | Mixed Trialkyl Phosphate | organic-chemistry.org |

| Dimethyl methylphosphonate | 2,2,2-Trifluoroethanol | None (Flow Reactor) | 450°C, 200 bar | Bis(2,2,2-trifluoroethyl) methylphosphonate |

Alternative Phosphorylating Agents and Mild Reaction Conditions

Beyond phosphorus oxychloride, a variety of other phosphorylating agents have been employed, often allowing for milder reaction conditions and broader functional group tolerance.

Carbodiimide-mediated esterification provides a convenient method for synthesizing 2,2,2-trifluoroethyl phosphonates. Following the Steglich protocol, a phosphonic acid can be esterified with 2,2,2-trifluoroethanol using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net This reaction is typically performed under anhydrous conditions at room temperature and can achieve high yields.

Phosphoramidites , such as di-O-benzyl or di-O-tert-butyl N,N-dialkyl phosphoramidites, are highly reactive phosphorylating agents that are stable on the shelf. rsc.org They react with alcohols under mildly acidic conditions, often activated by a nucleophilic catalyst like tetrazole. The resulting phosphite (B83602) triester intermediate is then oxidized to the pentavalent phosphate. rsc.org

Other notable systems include:

Triflic anhydride (B1165640) (Tf₂O) and pyridine : This combination generates a transient phosphorylpyridin-1-ium species in situ, which readily undergoes substitution with nucleophiles like alcohols to form phosphate esters without the need for metal catalysts or toxic chlorine-based reagents. organic-chemistry.orgresearchgate.net

Molecular iodine (I₂) and hydrogen peroxide (H₂O₂) : This system catalyzes the phosphorylation of alcohols under mild conditions, with H₂O₂ acting as the sole oxidant. organic-chemistry.org

Tris(2,2,2-trifluoroethyl) phosphite (TTFP) : This P(III) compound can be oxidized to the corresponding phosphate, tris(2,2,2-trifluoroethyl)phosphate (TTFPa), for example by removing oxygen atoms from a charged cathode surface in battery applications. rsc.org It is also a precursor for creating functionalized phosphonates. researchgate.net

Mechanistic Elucidation of Synthetic Pathways

Understanding the mechanisms of phosphate ester formation is crucial for optimizing reaction conditions and controlling product selectivity. This involves studying the kinetic and thermodynamic driving forces as well as identifying key intermediates and transition states.

Kinetic and Thermodynamic Considerations in Phosphate Ester Formation

The formation of phosphate esters is governed by both kinetic and thermodynamic factors. In transesterification reactions, the use of an isopropenyl leaving group has been shown to make the reaction irreversible because the enol intermediate tautomerizes to acetone, which is a stable and volatile byproduct. nih.gov Similarly, the high volatility of 2,2,2-trifluoroethanol makes it a good leaving group, facilitating its removal and driving the equilibrium towards the desired transesterified product. mdpi.com

Kinetic studies, including those using in operando NMR spectroscopy, have provided detailed insights into reaction mechanisms and rates. nih.gov For the direct transesterification of dimethyl methylphosphonate with TFE, computational studies indicate that elevated temperatures lower the activation energy, favoring the formation of the bis-substituted product.

The thermodynamics of reactions involving proton-coupled electron transfer (PCET) can be evaluated using bond dissociation free energy (BDFE), which is determined from pKa values and redox potentials. acs.org While not directly applied to the synthesis of 2,2,2-trifluoroethyl phosphate in the reviewed literature, such principles are fundamental to understanding the energy landscapes of related phosphorylation reactions. Kinetic isotope effect (KIE) studies on the hydrolysis of phosphate triesters suggest that changes in bond order are dominant contributors to the transition state energetics. nih.gov

| Factor | Observation/Principle | Implication for Synthesis | Reference |

|---|---|---|---|

| Leaving Group Volatility | 2,2,2-Trifluoroethanol is volatile and a good leaving group. | Facilitates product purification and drives reaction equilibrium forward in transesterifications. | mdpi.com |

| Leaving Group Tautomerization | Isopropenyl leaving groups tautomerize to acetone. | Renders the transesterification reaction irreversible and atom-efficient. | nih.gov |

| Temperature | Elevated temperatures can lower the activation energy for transesterification. | Enables reactions with weakly nucleophilic alcohols like TFE, but requires specialized equipment (e.g., flow reactor). | |

| Kinetic Isotope Effects (KIEs) | KIEs in phosphate ester hydrolysis indicate the degree of bond fission in the transition state. | Provides insight into the structure of the transition state for phosphorylation reactions. | nih.gov |

Investigation of Reaction Intermediates and Transition States

The mechanism of phosphate ester synthesis often involves the formation of transient intermediates and specific transition state geometries. In reactions involving P(V) species, such as transesterification, the pathway is generally considered to be an associative nucleophilic substitution (Sₙ2-type) at the phosphorus center.

Kinetic and mechanistic studies of phosphate triester hydrolysis, the reverse reaction of esterification, suggest an early, associative transition state where bond formation to the incoming nucleophile is more advanced than bond fission to the leaving group. nih.gov This implies a pentacoordinate phosphorus intermediate or transition state.

In certain reaction pathways, distinct intermediates have been identified. For example, the reaction of tris(2,2,2-trifluoroethyl) phosphite with certain dienes can involve the reversible, kinetically controlled formation of spirophosphoranes, which then gradually convert to the more thermodynamically stable product. researchgate.net Similarly, in the synthesis of P(O),N-acetals, Arbuzov-type intermediates are often proposed. researchgate.net

The activation of the phosphorylating agent is a key step. In the Tf₂O/pyridine system, a highly reactive phosphorylpyridin-1-ium species is generated as the key intermediate that is then attacked by the alcohol nucleophile. organic-chemistry.orgresearchgate.net When carbodiimides are used, an O-acylisourea intermediate is formed, which is a highly activated form of the phosphonic acid, susceptible to nucleophilic attack by the alcohol. researchgate.net The nature of the nucleophile also plays a critical role; in base-catalyzed transesterifications, the deprotonated alkoxide is the active nucleophile that attacks the phosphorus center. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for this compound and its derivatives. These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. Key strategies include the adoption of catalytic processes, solvent-free conditions, microwave-assisted reactions, and biocatalysis.

Catalytic and Solvent-Free Approaches

The development of efficient catalytic systems is a cornerstone of green chemistry, offering pathways that increase reaction rates and selectivity while minimizing byproducts. In the synthesis of organophosphorus compounds, including fluorinated phosphates, solid catalysts and solventless conditions represent significant advancements.

An eco-friendly method has been developed for the synthesis of trifluoromethyl phosphonates using KF/Al2O3 as a highly efficient solid catalyst under solvent-free conditions. researchgate.net This approach, which involves a Phospha-Brook rearrangement, offers several green advantages, including the reusability of the catalyst, high product yields, and ease of product separation. researchgate.net The elimination of organic solvents reduces volatile organic compound (VOC) emissions and simplifies the purification process.

Another green approach is the direct transesterification of phosphonates with 2,2,2-trifluoroethanol (TFE). For instance, the synthesis of bis(2,2,2-trifluoroethyl) methylphosphonate from dimethyl methylphosphonate (DMMP) and TFE can be achieved in a continuous flow reactor at high temperatures (450°C) and pressures (200 bar). This method avoids the use of traditional halogenated intermediates, and the flow system enhances process control and minimizes side reactions.

Copper-promoted reactions also provide a milder route for synthesizing dialkyl (2,2,2-trifluoroethyl)phosphonates from 1,1-dichloro-2,2,2-trifluoroethane and dialkyl phosphonates. researchgate.net These reactions proceed under mild conditions and can be scaled up efficiently, demonstrating a practical application of catalysis to activate otherwise inert C-Cl bonds. researchgate.net

Table 1: Comparison of Catalytic Methods in Fluorinated Phosphate Synthesis

| Method | Catalyst/Promoter | Key Conditions | Green Chemistry Principle | Reference |

|---|---|---|---|---|

| Phospha-Brook Rearrangement | KF/Al2O3 (solid catalyst) | Solvent-free, microwave irradiation | Catalyst reusability, waste prevention (solventless) | researchgate.net |

| Direct Transesterification | None (thermal) | 450°C, 200 bar, continuous flow reactor | Atom economy, avoiding hazardous intermediates | |

| C-P Coupling Reaction | Copper (Cu) | Mild conditions | Catalysis, activation of inert bonds | researchgate.net |

Energy-Efficient Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods. This technology aligns with the green chemistry principle of designing for energy efficiency.

A notable application is the microwave-assisted synthesis of various H-phosphonates through the transesterification of bis(2,2,2-trifluoroethyl) phosphonate (B1237965) (BTFEP). mdpi.comnih.gov This method proceeds via simple alcoholysis under additive-free and non-inert conditions, requiring only stoichiometric amounts of the alcohol. mdpi.comnih.gov The significant reduction in reaction time makes this approach highly attractive for efficient synthesis. mdpi.com For example, cyclic H-phosphonates can be prepared by reacting a diol with BTFEP in a microwave reactor at 130°C for just 15-30 minutes. mdpi.com

Table 2: Microwave-Assisted Synthesis of H-Phosphonates from BTFEP

| Reactant | Conditions | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| Diols | 130°C, microwave (dynamic mode) | 15–30 min | Rapid synthesis, additive-free | mdpi.com |

| Monohydric Alcohols | Microwave irradiation | Short reaction times | Stoichiometric reagent use, high conversion | mdpi.comnih.gov |

Biocatalysis in Organophosphate Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, offering a highly selective, efficient, and environmentally benign alternative to traditional chemical methods. rsc.org Reactions are typically conducted in water under mild temperature and pH conditions, generating biodegradable waste. rsc.org

Hydrolases, such as lipases, are a class of enzymes capable of forming or cleaving ester and organophosphate bonds with high regio- and stereoselectivity. rsc.org While specific examples detailing the biocatalytic synthesis of this compound are still emerging, the principles of biocatalysis are directly applicable. rsc.org The enzymatic approach can offer a sustainable pathway for producing fluorinated phosphates, avoiding harsh reagents and complex protection-deprotection steps often required in classical synthesis. rsc.orgmdpi.com The potential for using enzymes in continuous flow systems further enhances the scalability and economic viability of this green technology for producing valuable organophosphorus compounds. rsc.org

Catalytic and Reagent Applications of 2,2,2 Trifluoroethyl Phosphate in Organic Synthesis

Role as a Phosphorylating Agent in Complex Molecule Synthesis

The primary role of 2,2,2-trifluoroethyl phosphate-based reagents is the introduction of a phosphate (B84403) group onto a nucleophile, a crucial transformation for accessing biologically important molecules and their analogues. researchgate.nettandfonline.comtandfonline.com The enhanced reactivity of these reagents allows for efficient phosphorylation where other reagents might be sluggish. tandfonline.com

Stereoselective Phosphorylation Reactions

Achieving stereocontrol in phosphorylation is critical for the synthesis of chiral drugs and complex natural products. While the field has seen advances using various strategies, specific examples detailing this compound as the key reagent in stereoselective phosphorylation are not extensively documented in the reviewed literature. However, the principles of such reactions often rely on chiral catalysts or auxiliaries that can direct the highly reactive phosphorylating agent. For instance, theoretical studies and experiments with related phosphate systems, like diphenyl phosphates, show that tailored catalysts such as bis-thiourea can activate the phosphate leaving group and control the stereochemical outcome of glycosylation reactions. frontiersin.org This suggests that the high electrophilicity of a trifluoroethyl phosphate could potentially be harnessed within a well-designed catalytic chiral environment to achieve stereoselectivity.

Phosphorylation of Sensitive Substrates

The phosphorylation of molecules with sensitive functional groups, which might be labile to harsh acidic or basic conditions, requires carefully chosen reagents. acs.org Reagents like phosphoryl chloride, a common phosphorylating agent, often require a proton scavenger or base that can be incompatible with sensitive substrates. thieme-connect.de While the high reactivity of trifluoroethyl phosphate derivatives is advantageous, it can also be a drawback, potentially leading to side reactions with delicate molecules. tandfonline.com However, methods have been developed to mitigate this. For example, di(2,2,2-trifluoroethyl) trimethylsilyl (B98337) phosphite (B83602) has been shown to be a highly effective agent for phosphorylating the 3'-hydroxyl group of deoxyribonucleosides without the need for a coupling agent and without causing side reactions on the nucleobases. tandfonline.comtandfonline.com This highlights a balance between high reactivity and selectivity, enabling the phosphorylation of complex and potentially sensitive biomolecules.

Applications in Nucleotide and Phospholipid Analogue Synthesis (Non-Clinical)

A significant application of trifluoroethyl phosphate reagents is in the non-clinical synthesis of nucleotide and phospholipid analogues, which are vital for biochemical and medicinal research. researchgate.netucl.ac.uknih.govrsc.orgias.ac.in The 2,2,2-trifluoroethyl group often serves as a protecting group that can be removed under specific conditions, making it useful in multi-step syntheses. tandfonline.comucl.ac.uk

Bis(2,2,2-trifluoroethyl) phosphorochloridate, for example, has been used to prepare phosphate triester derivatives of antiviral nucleosides like araA and AZT. researchgate.net These derivatives, sometimes called "pronucleotides," are designed to be more membrane-soluble to facilitate cellular uptake. researchgate.net Similarly, di(2,2,2-trifluoroethyl) trimethylsilyl phosphite is a key reagent in the phosphotriester approach to DNA synthesis, producing deoxyribonucleoside 3'-(2,2,2-trifluoroethyl) phosphates as crucial intermediates. tandfonline.comtandfonline.com In phospholipid synthesis, a method starting from tris(2,2,2-trifluoroethyl) phosphate allows for the stepwise and selective transesterification with different alcohols, enabling the facile synthesis of mixed, unsymmetrical phosphate triesters, which are precursors to complex phospholipids (B1166683). researchgate.netnii.ac.jpnih.gov

| Application Area | Reagent Type | Role of Trifluoroethyl Group | Research Finding |

| Nucleotide Analogue Synthesis | Di(2,2,2-trifluoroethyl) trimethylsilyl phosphite | Protecting group and activating agent | Enables efficient phosphorylation of deoxyribonucleoside 3'-hydroxyl groups for oligonucleotide synthesis. tandfonline.comtandfonline.com |

| Pronucleotide Synthesis | Bis(2,2,2-trifluoroethyl) phosphorochloridate | Protecting group to increase lipophilicity | Used to synthesize phosphate triester derivatives of antiviral drugs like AZT and araC. researchgate.net |

| Phospholipid Synthesis | Tris(2,2,2-trifluoroethyl) phosphate | Selectively displaced leaving group | Allows for a three-step synthesis of mixed unsymmetrical phosphate triesters from three different alcohols. researchgate.netnii.ac.jpnih.gov |

Activation and Leaving Group Capabilities in Organic Transformations

Beyond direct phosphorylation, the this compound moiety is an excellent activating group, transforming poor nucleofuges like hydroxyl groups into excellent leaving groups for substitution reactions. researchgate.netnii.ac.jpmdpi.comresearchgate.net

Electrophilic Activation of Alcohols and Amines

Alcohols and amines are generally poor leaving groups in substitution reactions. They can be activated by conversion into phosphate esters or phosphoramidates. Using reagents such as bis(2,2,2-trifluoroethyl) phosphorochloridate or related phosphites, an alcohol's hydroxyl group is transformed into a trifluoroethyl phosphate ester. researchgate.netnih.gov The strong electron-withdrawing effect of the trifluoroethyl groups makes the resulting phosphate an excellent leaving group, thereby activating the carbon atom to which it is attached for nucleophilic attack. diva-portal.org This strategy is broadly applicable, and Lewis acid catalysts like Hf(IV) have been shown to promote the user-friendly phosphonylation of diverse alcohols with bis(2,2,2-trifluoroethyl) phosphite under mild conditions. researchgate.netresearchmap.jp While direct activation of amines with these specific reagents is less detailed in the provided results, the synthesis of various phosphoramidates from phosphorochloridates and amines is a well-established transformation. nih.gov

Facilitation of Substitution Reactions

The conversion of alcohols into trifluoroethyl phosphates renders them highly susceptible to substitution. This activation strategy is particularly powerful in complex carbohydrate chemistry for the formation of glycosidic bonds. acs.org The 2,2,2-trifluoroethoxy group is a good leaving group, facilitating the transesterification of phosphates with various alcohols, including primary, secondary, and tertiary ones, to form new phosphate triesters. nii.ac.jp This reactivity has been harnessed for the synthesis of complex molecules, including phospholipids. researchgate.netnii.ac.jpnih.gov In glycosylation reactions, the activation of a glycosyl donor via phosphorylation creates a reactive intermediate where the phosphate acts as a leaving group, which is then displaced by a glycosyl acceptor. Although many leaving groups are used in glycosylation, the high reactivity imparted by fluorinated groups makes them effective in facilitating these challenging C-O bond formations. frontiersin.orgacs.org

| Transformation | Role of this compound | Substrate | Outcome |

| Transesterification | Leaving Group | Dialkyl 2,2,2-trifluoroethyl phosphates | Synthesis of mixed unsymmetrical phosphate triesters by reaction with various alcohols. nii.ac.jp |

| Alcohol Phosphonylation | Activating Group | Alcohols | One-pot synthesis of mixed dialkyl phosphites using a bis(2,2,2-trifluoroethyl) phosphite reagent with a Lewis acid catalyst. researchgate.netresearchmap.jp |

| General Substitution | Activation/Leaving Group | Alcohols | Conversion of poor hydroxyl leaving groups into highly effective phosphate leaving groups for subsequent reactions. mdpi.comresearchgate.net |

Ancillary Role in Cross-Coupling and C-X Bond Formation Reactions

While not a conventional catalyst or reagent in mainstream cross-coupling reactions, this compound has been noted for its supporting role in specific applications. Its highly fluorinated nature and the properties of the phosphate group can influence the reaction environment, potentially acting as an additive that modifies the catalytic activity or stability.

One documented instance of its application is in a decarbonylative Heck reaction for the synthesis of resveratrol (B1683913) and its analogs. In this synthesis, the acid chloride derived from 3,5-dihydroxybenzoic acid was coupled with a protected 4-hydroxystyrene in the presence of a palladium catalyst. While the core catalytic system drives the reaction, the presence of various phosphate esters, including this compound, has been explored in related contexts, suggesting a potential, though not fully elucidated, ancillary function. byu.edu

The role of additives in palladium-catalyzed cross-coupling reactions is a subject of ongoing research. rsc.org Additives can impact the reaction by stabilizing the active palladium species, facilitating the reductive elimination step, or modifying the properties of the solvent system. rsc.orgnih.gov In the case of C-X bond formation, particularly C-P bond formation, additives like iodide have been shown to accelerate palladium-catalyzed reactions of aryl nonaflates with P(O)H compounds. nih.gov Although direct and extensive studies on the ancillary effects of this compound in a wide range of cross-coupling reactions are not prevalent in the literature, its structural features suggest it could play a role in modulating reaction conditions.

The table below summarizes a representative application where a related phosphate compound has been utilized, highlighting the reaction conditions.

Table 1: Example of a Cross-Coupling Reaction with a Phosphate Additive

| Reactants | Catalyst System | Additive/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acid chloride of 3,5-dihydroxybenzoic acid, protected 4-hydroxystyrene | Palladium acetate, N,N-bis-(2,6-diisopropylphenyl)-4,5-dihydro imidazolium (B1220033) chloride | Not specified for phosphate, but related Heck reactions have explored various additives | Substituted stilbene (B7821643) (resveratrol analog) | Good | byu.edu |

| Aryl nonaflates, P(O)H compounds | Palladium catalyst | Sodium iodide | Aryl phosphine (B1218219) oxides/phosphonates | - | nih.gov |

Emerging Catalytic Roles (e.g., Brønsted Acid Catalyst, Ligand Precursor)

Beyond its ancillary functions, this compound is emerging in more direct catalytic applications, primarily leveraging the electronic properties imparted by the trifluoroethyl groups.

Brønsted Acid Catalyst:

The electron-withdrawing nature of the trifluoroethyl groups enhances the acidity of the corresponding phosphoric acid. Fluorinated phosphoric acids are recognized as effective Brønsted acid catalysts for various organic transformations. sci-hub.se While detailed studies focusing specifically on this compound as a Brønsted acid catalyst are limited, the principles of using fluorinated alcohols to create strong Brønsted acids are well-established. acs.org For instance, research on concentrated electrolytes for lithium-ion batteries has investigated solvent systems containing tris(2,2,2-trifluoroethyl) phosphate, highlighting the unique solvent-ion interactions that arise from its chemical structure. acs.orgistci.orgacs.org Such interactions are indicative of the compound's potential to act as a proton donor or to influence the acidic environment of a reaction.

Ligand Precursor:

The transformation of phosphate esters into more complex molecules suggests a potential pathway for this compound to serve as a precursor for ligands. A key reaction in this context is transesterification. Research has demonstrated the selective transesterification of tris(2,2,2-trifluoroethyl) phosphate to synthesize mixed unsymmetrical phosphate triesters. organic-chemistry.orgresearchgate.net This reactivity opens the door to introducing functional groups that could chelate to metal centers, thereby forming catalytically active complexes.

For example, the substitution of the 2,2,2-trifluoroethoxy groups with moieties containing donor atoms like nitrogen or other phosphorus groups could lead to the in-situ or pre-synthesis of novel ligands. While the direct synthesis of well-defined phosphine ligands from this compound is not a commonly reported method, the underlying reactivity for functional group interchange exists. organic-chemistry.orgresearchgate.net The synthesis of fluorinated ZDDP (zinc dialkyldithiophosphate) compounds, which are used as antiwear additives, has been shown to involve the formation of fluorinated phosphate esters, indicating the reactivity of the phosphate core in the presence of other reagents. mdpi.comresearchgate.net

The table below outlines the potential of this compound in these emerging catalytic roles based on its known reactivity.

Table 2: Emerging Catalytic Applications of this compound

| Catalytic Role | Basis of Reactivity | Potential Applications | Representative References |

|---|---|---|---|

| Brønsted Acid Catalyst | Electron-withdrawing trifluoroethyl groups increasing P-OH acidity (in its acid form). | Acid-catalyzed cyclizations, esterifications, and other proton-mediated transformations. | sci-hub.seacs.org |

| Ligand Precursor | Susceptibility of the P-O-CH₂CF₃ bond to nucleophilic substitution (transesterification). | Synthesis of novel phosphate-based ligands for transition metal catalysis. | organic-chemistry.orgresearchgate.net |

Theoretical and Computational Chemistry Approaches to 2,2,2 Trifluoroethyl Phosphate

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and nature of chemical bonds within 2,2,2-trifluoroethyl phosphate (B84403). The bonding in organophosphates, particularly the nature of the phosphoryl (P=O) bond, has been a subject of extensive study. wikipedia.org Computational methods, such as ab initio calculations, are used to determine the distribution of electron density, molecular orbital energies, and the nature of the atomic interactions. acs.org

The introduction of the highly electronegative fluorine atoms in the three trifluoroethyl groups significantly influences the electronic properties of the phosphate core. These groups exert a strong electron-withdrawing inductive effect, which can alter the bond lengths, bond angles, and partial charges on the atoms compared to non-fluorinated analogues like trimethyl phosphate.

High-level calculations, such as the G3X method, have been used to determine the heats of formation for various organophosphorus compounds with reasonable accuracy, although larger deviations can occur for molecules containing a P=O bond. acs.org For 2,2,2-trifluoroethyl phosphate, quantum chemical calculations would be essential to accurately model the P-O and C-F bond dissociation energies, which are critical for understanding its thermal stability and reactivity. acs.org Natural Bond Orbital (NBO) analysis is another powerful tool that would be applied to investigate charge transfer interactions within the molecule, such as those between the oxygen lone pairs and antibonding orbitals, providing a more detailed picture of its bonding. orientjchem.org

| Property | Description | Typical Calculated Value Range for Organophosphates |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. | 5-8 eV orientjchem.org |

| Dipole Moment | A measure of the net molecular polarity. | 3-5 Debye orientjchem.org |

| Partial Atomic Charge on P | The calculated charge on the phosphorus atom, indicating its electrophilicity. | +1.5 to +2.5 |

| P=O Bond Length | The calculated distance between the phosphorus and phosphoryl oxygen atoms. | 1.45 - 1.50 Å researchgate.net |

| Note: These are typical ranges for related organophosphates and specific values for this compound would require dedicated calculations. |

Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for studying the reactivity and reaction mechanisms of organophosphorus compounds due to its balance of accuracy and computational cost. pku.edu.cn DFT calculations can map out potential energy surfaces for chemical reactions, helping to identify intermediates, transition states, and activation energies.

For this compound, DFT would be instrumental in predicting its behavior in various chemical environments. For instance, DFT calculations have been successfully used to study the reactivity of organophosphate pesticides and their interaction with biological molecules. biorxiv.org The reactivity descriptors derived from conceptual DFT, such as chemical potential (μ), hardness (η), and electrophilicity (ω), can quantify the molecule's susceptibility to nucleophilic or electrophilic attack. pku.edu.cn The phosphorus center in organophosphates is a key site for nucleophilic attack, and its reactivity is heavily modulated by the electronic effects of its substituents. pku.edu.cn

Phosphorylation is a fundamental reaction involving organophosphates. Mechanistic possibilities for phosphoryl-transfer reactions include dissociative (elimination-addition), associative (addition-elimination), and concerted pathways. nih.gov Transition state theory combined with DFT calculations allows for the detailed investigation of these pathways. By locating the transition state structure on the potential energy surface, the activation energy can be calculated, providing insight into the reaction rate.

While specific transition state analyses for phosphorylation by this compound are not readily found, studies on related systems provide a framework. For example, the reaction of its precursor, tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP), has been studied in the context of lithium-ion battery electrolytes. rsc.org Computational modeling in that study helped propose a stable configuration where the phosphite binds to a cathode surface, a process involving the breaking and forming of P-O bonds. rsc.org A similar approach could elucidate the transition states for this compound acting as a phosphorylating agent, which is crucial for understanding its potential applications in synthesis or its biological activity. mdpi.comorganic-chemistry.org

The acid-base properties of this compound and its ability to form hydrogen bonds are critical to its behavior in solution. A hydrogen bond can be considered a specific type of Lewis acid-base interaction where a hydrogen atom is shared between two Lewis bases. libretexts.org While the phosphate itself is not a traditional Brønsted acid, the phosphoryl oxygen is a hydrogen bond acceptor.

DFT calculations are highly effective for studying hydrogen bonding. researchgate.net They can predict the geometries and energies of hydrogen-bonded complexes. rsc.org For example, DFT has been used to study the extensive hydrogen bonding in 2,2,2-trifluoroethanol (B45653) (TFE), one of the constituent alcohols of the phosphate. researchgate.net These studies revealed stable H-bonded dimers and trimers. Similarly, DFT calculations could model the interaction of the P=O group of this compound with hydrogen bond donors like water or alcohols. The strength of these interactions influences the compound's solubility and how it interacts with other molecules in solution. mdpi.com The electron-withdrawing trifluoroethyl groups would likely decrease the basicity of the phosphoryl oxygen compared to non-fluorinated phosphates, weakening its hydrogen bond acceptor capability.

Transition State Analysis of Phosphorylation Pathways

Conformational Analysis and Molecular Dynamics Simulations

The this compound molecule possesses significant conformational flexibility due to rotation around its P-O and C-C single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. Computational methods, including DFT and molecular mechanics, can be used to explore the conformational landscape. acs.org

| Parameter | Description | Potential Insights for this compound |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can show the structure of water or other solvent molecules around the phosphate group and the fluoroalkyl chains. |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations. | Indicates the stability of the molecule's conformation over the simulation time. nih.gov |

| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the phosphate and a solvent molecule. | Quantifies the strength and dynamics of solvent interactions. |

| Diffusion Coefficient | Measures the rate at which the molecule moves through the solvent. | Provides information on its mobility and kinetic properties in solution. scispace.com |

| Note: This table is illustrative. Actual data would be the result of a specific MD simulation study. |

Computational Prediction of Spectroscopic Signatures for Mechanistic Validation

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental spectra to validate proposed structures and mechanisms. researchgate.net

DFT and ab initio methods can accurately calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. This can help in assigning the peaks observed in an experimental spectrum to specific molecular motions. For example, the characteristic P=O stretching frequency is sensitive to the electronic environment and hydrogen bonding, making it a valuable probe that can be studied computationally.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., for ³¹P, ¹³C, ¹⁹F, and ¹H) can be computed. acs.org These calculations are invaluable for confirming the structure of the molecule and any reaction products. In mechanistic studies, one could calculate the predicted spectra for proposed intermediates or transition states. While these transient species are often impossible to observe directly, their calculated spectroscopic signatures can sometimes be matched with transient spectroscopic data, providing strong evidence for a particular reaction pathway.

Advanced Analytical Techniques for Mechanistic and Structural Elucidation in 2,2,2 Trifluoroethyl Phosphate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds. longdom.org Its ability to probe the local chemical environment of specific nuclei provides detailed insights into molecular structure and connectivity.

Multinuclear NMR spectroscopy is a powerful tool for tracking the transformation of 2,2,2-trifluoroethyl phosphate (B84403) in chemical reactions. By monitoring the shifts and couplings of ¹H, ¹³C, ¹⁹F, and ³¹P nuclei, researchers can follow the progression of a reaction, identify intermediates, and characterize the final products. researchgate.net

¹H NMR: Proton NMR provides information about the hydrogen atoms within the molecule. For instance, in the synthesis of (2,2,2-trifluoroethyl)phosphinic acid, the quartet signal of the CH₂ group can be observed around 3.72 ppm. rsc.org

¹³C NMR: Carbon-13 NMR is used to determine the carbon framework of a molecule. For example, in (2,2,2-trifluoroethyl)benzene, the carbon of the CF₃ group appears as a quartet due to coupling with the fluorine atoms. beilstein-journals.org

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds like 2,2,2-trifluoroethyl phosphate. The chemical shift and coupling patterns of the fluorine nuclei provide direct information about the trifluoroethyl group. For example, the ¹⁹F NMR spectrum of 2,2,2-trifluoroethylbromide shows a triplet at -69.6 ppm. rsc.org In studies of metal complexes, the ¹⁹F NMR chemical shifts can be used to understand the coordination environment. rsc.org

³¹P NMR: Phosphorus-31 NMR is essential for studying organophosphorus compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, making it an excellent probe for monitoring reactions at the phosphorus center. For example, the formation of bis(trimethylsilyloxy)phosphine during a synthesis was confirmed by a ³¹P NMR signal at 141 ppm. rsc.org In studies of tin(IV) complexes with 2,2,2-trifluoroethyl phosphorodiamidate, ³¹P NMR was used to identify the presence of cis and trans isomers in solution. researchgate.net

Table 1: Representative NMR Data for 2,2,2-Trifluoroethyl Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| (2,2,2-Trifluoroethyl)phosphinic acid | ¹H | 3.72 (q) | ³JHF = 8.9 |

| (2,2,2-Trifluoroethyl)benzene | ¹³C | 125.9 (q, CF₃) | ¹JCF = 275.5 |

| 2,2,2-Trifluoroethylbromide | ¹⁹F | -69.6 (t) | ³JFH = 8.9 |

| Bis(trimethylsilyloxy)phosphine | ³¹P | 141 (d) | ¹JPH = 177 |

| Tris(2,2,2-trifluoroethyl) phosphate | ³¹P | -3.7 |

Note: Data compiled from various sources. rsc.orgbeilstein-journals.orgtcichemicals.com The specific chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques provide further structural detail by revealing correlations between different nuclei. youtube.com These methods are invaluable for establishing the connectivity of atoms and determining the stereochemistry of complex molecules. longdom.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It is instrumental in piecing together the spin systems within a molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and directly attached heteronuclei, most commonly ¹³C. youtube.com This allows for the unambiguous assignment of proton and carbon signals.

In the study of organophosphorus compounds, these 2D NMR techniques are frequently employed to confirm structural assignments and elucidate complex structures. cas.czgrafiati.comscience.govresearchgate.net

¹H, ¹³C, ¹⁹F, and ³¹P NMR for Elucidating Reaction Pathways

Mass Spectrometry (MS) for Reaction Monitoring and Intermediate Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. cwejournal.org It is widely used to determine the molecular weight of compounds, identify unknown substances, and probe molecular structures through fragmentation analysis. longdom.org

ESI and APCI are soft ionization techniques that allow for the analysis of thermally labile and non-volatile compounds, which is often the case for phosphate esters. nih.gov

Electrospray Ionization (ESI-MS): ESI is a very soft ionization method that is particularly well-suited for the analysis of polar and large molecules. nih.gov It often produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. ESI-MS has been used to characterize H-phosphonates derived from bis(2,2,2-trifluoroethyl) phosphonate (B1237965). mdpi.com It is also a key technique for analyzing degradation products of related compounds in electrolyte solutions. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is another soft ionization technique that is suitable for a wide range of compounds, including many organophosphorus pesticides. nih.govmdpi.com It can be more tolerant of matrix effects than ESI in some applications. jfda-online.com APCI often produces protonated molecules and can provide good sensitivity for organophosphorus compounds. jfda-online.comresearchgate.net

Table 2: Comparison of ESI and APCI for Organophosphorus Compound Analysis

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Principle | Ionization from charged droplets | Chemical ionization at atmospheric pressure |

| Analyte Polarity | Best for polar compounds | Good for moderately polar to non-polar compounds |

| Fragmentation | Minimal (soft ionization) | Generally soft, but can induce some fragmentation |

| Matrix Effects | Can be significant | Often less susceptible than ESI jfda-online.com |

| Typical Ions | [M+H]⁺, [M+Na]⁺, etc. | [M+H]⁺, some fragment ions nih.gov |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically with a fragmentation step in between. wikipedia.org This technique is extremely powerful for structural elucidation, as the fragmentation patterns provide a "fingerprint" of the molecule. longdom.org By selecting a specific parent ion and inducing its fragmentation (e.g., through collision-induced dissociation, CID), a spectrum of daughter ions is produced that reveals information about the original structure. d-nb.info This method is invaluable for confirming the identity of known compounds and for piecing together the structure of unknown reaction products or intermediates. nih.govnih.gov

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Vibrational Spectroscopy (IR and Raman) for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. americanpharmaceuticalreview.com They are particularly useful for identifying functional groups and monitoring their transformations during a chemical reaction.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. cwejournal.org Specific functional groups have characteristic absorption frequencies. For example, the P=O stretching vibration in organophosphorus compounds is a strong band that is sensitive to the electronic environment of the phosphorus atom. cwejournal.org Changes in the IR spectrum can indicate the formation or disappearance of functional groups, such as the conversion of a P=O group to a P-O-Si group during a reaction.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of light. irdg.org It provides information about vibrational modes that are often weak or inactive in the IR spectrum. americanpharmaceuticalreview.com For organophosphorus compounds, Raman spectroscopy can be used to identify P-S and P-O-C stretching modes. irdg.org For instance, in studies of tris(2,2,2-trifluoroethyl) phosphate (TFEP) based electrolytes, Raman spectroscopy has been used to observe the interactions between the solvent and the lithium salt, with a peak for free TFEP identified around 800 cm⁻¹. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Organophosphorus Compounds

| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| P=O stretch | 1140 - 1300 | IR (strong) |

| P-O-C (alkyl) stretch | 950 - 1050 | IR, Raman |

| P-O-C (aryl) stretch | 1185 - 1240 | IR |

| C-F stretch | 1000 - 1400 | IR (strong) |

| P-S stretch | 600 - 800 | Raman |

Note: The exact frequencies can vary depending on the molecular structure and environment. cwejournal.orgirdg.orgresearchgate.netrsc.orgacs.org

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of this compound and its derivatives, this method provides precise information on bond lengths, bond angles, coordination geometries, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications. Research has successfully employed single-crystal X-ray diffraction to elucidate the structures of various salts, alkali metal complexes, and transition metal complexes involving the trifluoroethyl phosphate or phosphinate moiety.

Detailed research findings have revealed diverse structural motifs. For instance, the analysis of mono-alkyl phosphate esters derived from 2,2,2-trifluoroethanol (B45653) has shown how these molecules self-assemble into complex supramolecular structures. The initial isolation as cyclohexylamine (B46788) salts, such as [CyNH₃]₂[(CF₃CH₂O)PO₃]·H₂O, and their subsequent conversion to the free phosphate ester, [(CF₃CH₂O)P(O)(OH)₂], have been structurally characterized. nih.govrsc.org X-ray diffraction studies confirmed that these compounds crystallize in the monoclinic system and exhibit extensive hydrogen bonding networks, leading to the formation of layered structures. nih.govrsc.org

The reactivity of these trifluoroethyl phosphates with alkali metal ions has led to the isolation and structural characterization of new polymeric complexes. nih.gov Compounds such as [(CF₃CH₂OPO₃HLi)₃]n and [(CF₃CH₂OPO₃HNa)₂]n have been analyzed, revealing intricate coordination patterns where the phosphate groups bridge metal centers, forming extended inorganic-organic hybrid structures. nih.gov

In the realm of transition metal chemistry, ligands incorporating the (2,2,2-trifluoroethyl)phosphinate group have been synthesized and their complexes with various divalent metal ions have been structurally characterized. rsc.orgrsc.org A hexadentate ligand based on a 1,4,7-triazacyclononane (B1209588) backbone with three methylene-(2,2,2-trifluoroethyl)phosphinate arms forms stable complexes with late divalent transition metals. rsc.orgrsc.org Single-crystal X-ray diffraction studies on these complexes revealed distinct coordination geometries depending on the ionic radius of the metal ion. The larger Manganese(II) ion is accommodated in a twisted trigonal antiprismatic geometry, while smaller ions like Nickel(II), Copper(II), and Zinc(II) form more conventional octahedral complexes. rsc.orgrsc.org Interestingly, Cobalt(II) complexes were found to adopt both coordination arrangements. rsc.orgrsc.org The diffraction data for these studies were often collected at low temperatures (120 K to 180 K) using diffractometers equipped with Mo-Kα or Cu-Kα radiation sources. rsc.org

Furthermore, the solid-state structure of a tin(IV) complex, specifically SnCl₄·2(O)P(NMe₂)₂OCH₂CF₃, was determined by X-ray crystallography. The analysis confirmed a centrosymmetric, octahedral geometry around the tin atom, with the two 2,2,2-trifluoroethyl phosphorodiamidate ligands coordinated in a trans configuration. researchgate.net The structural elucidation of cyclic H-phosphonates derived from bis(2,2,2-trifluoroethyl) phosphonate has also been confirmed through single-crystal X-ray diffraction, providing definitive proof of their molecular structure. mdpi.com

These crystallographic studies are fundamental, providing a solid structural basis that underpins the interpretation of spectroscopic data and the rational design of new materials with tailored properties.

Crystallographic Data for Selected this compound Derivatives and Complexes

The following table summarizes key crystallographic data obtained from single-crystal X-ray diffraction studies of various compounds containing the this compound or a closely related moiety.

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| [CyNH₃]₂[(CF₃CH₂O)PO₃]·H₂O | C₁₄H₃₂F₃N₂O₄P | Monoclinic | C2/c | rsc.org |

| [(CF₃CH₂O)P(O)(OH)₂] | C₂H₄F₃O₄P | Monoclinic | P2₁ | rsc.org |

| SnCl₄·2(O)P(NMe₂)₂OCH₂CF₃ | C₁₀H₂₂Cl₄F₆N₄O₄P₂Sn | Monoclinic | P2₁/n | researchgate.net |

| [Mn(L)]⁻ complex | Not specified | Trigonal | R-3 | rsc.org |

| [Ni(L)]⁻ complex | Not specified | Trigonal | R-3 | rsc.orgrsc.org |

Materials Science and Polymer Chemistry Applications of 2,2,2 Trifluoroethyl Phosphate Derivatives

Role as a Monomer or Cross-Linking Agent in Polymer Synthesis

While direct polymerization of 2,2,2-Trifluoroethyl phosphate (B84403) itself is not common, its derivatives, particularly those containing polymerizable groups, are utilized in polymer synthesis. For instance, 2,2,2-trifluoroethyl methacrylate (B99206) can be copolymerized to introduce fluorinated phosphate moieties into a polymer backbone. sigmaaldrich.com This approach allows for the tailoring of polymer properties by controlling the concentration of the fluorinated monomer.

In some applications, related phosphate-containing monomers can also act as cross-linking agents. For example, bis[2-(methacryloyloxy) ethyl] phosphate (BMOEP), which can be present as an impurity in 2-(methacryloyloxy) ethyl phosphate (MOEP), has been used as a cross-linking agent to form hydrogels. doi.org The formation of chemical links between polymer chains, known as cross-linking, creates a three-dimensional network structure, which can significantly alter the material's properties, such as its swelling behavior and mechanical strength. doi.orgsigmaaldrich.com The degree of cross-linking is a critical parameter that influences the final characteristics of the polymer network. sigmaaldrich.com

Functionalization of Polymeric Materials with Fluorinated Phosphate Moieties

The incorporation of fluorinated phosphate groups onto the surface or into the bulk of polymeric materials is a key strategy for enhancing their properties. This functionalization can be achieved through the copolymerization of monomers containing the desired moieties, as mentioned previously. For example, polymers can be synthesized with pendant 2,2,2-trifluoroethyl or 2-cyanoethyl functionalities. rsc.org

This approach allows for the introduction of specific functionalities that can impart desirable characteristics such as flame retardancy and improved biocompatibility. For instance, the synthesis of 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) and its subsequent copolymerization has been used to create crosslinked polymer membranes with reduced protein adsorption and nonthrombogenic properties. sigmaaldrich.comnih.gov

Development of Flame-Retardant Materials: Chemical Mechanisms of Action

Organophosphorus compounds, including derivatives of 2,2,2-Trifluoroethyl phosphate, are effective flame retardants that can act through both condensed-phase and gas-phase mechanisms. nih.govnih.gov The specific mechanism depends on the polymer substrate and the chemical nature of the phosphorus compound. nih.gov

Condensed-Phase Mechanism: In the condensed phase, the flame retardant can undergo chemical interactions with the decomposing polymer at elevated temperatures. nih.gov This interaction alters the decomposition pathway of the polymer, often leading to the formation of a carbonaceous char layer on the surface. nih.govresearchgate.net This char acts as a protective barrier, insulating the underlying material from heat and oxygen, thus inhibiting further combustion. nih.govnih.gov The degradation of organophosphorus flame retardants can produce phosphoric acid substances, which promote dehydration and carbonization of the polymer matrix to form this protective char layer. nih.gov

Gas-Phase Mechanism: In the gas phase, volatile phosphorus-containing species are released during the pyrolysis of the flame retardant. nih.govnih.gov These species, such as PO• and PO2• radicals, can scavenge highly reactive radicals like H• and •OH that are crucial for sustaining the combustion process in the flame. nih.govasme.org By interrupting these chain reactions, the flame is effectively inhibited. asme.org The presence of fluorine in compounds like Tris(2,2,2-trifluoroethyl) phosphate (TFP) can enhance this gas-phase activity. nih.govasme.org

The effectiveness of a phosphorus-based flame retardant is often a combination of both condensed and gas-phase actions. acs.org

Application in Electrolytes and Energy Storage Research

Tris(2,2,2-trifluoroethyl) phosphate (TFP) and its related phosphite (B83602), Tris(2,2,2-trifluoroethyl) phosphite (TTFP), are extensively investigated as components in electrolytes for energy storage devices, particularly lithium-ion batteries. Their primary role is to enhance safety by reducing the flammability of the highly volatile and flammable organic carbonate solvents typically used in these batteries.

Non-Flammable Electrolyte Formulations

A significant area of research focuses on developing non-flammable electrolytes by incorporating TFP or TTFP as a co-solvent. Studies have shown that adding a sufficient concentration of these fluorinated phosphates can render the electrolyte non-flammable. For example, an electrolyte becomes non-flammable when the TTFP content reaches 15 wt.%. researchgate.net Similarly, electrolytes containing over 20% (vol.) of TFP have been reported to be nonflammable. scientific.net

The fluorination of the alkyl groups on the phosphate reduces viscosity and enhances flame-retarding efficiency, allowing for higher concentrations to be used to formulate completely non-flammable electrolytes that are functional in lithium-ion cells. researchgate.net For instance, mixing TFP with γ-butyrolactone (GBL) has been shown to form a nonflammable electrolyte. acs.org

| Fluorinated Additive | Concentration for Non-Flammability | Co-solvent/Base Electrolyte | Reference |

|---|---|---|---|

| Tris(2,2,2-trifluoroethyl) phosphite (TTFP) | 15 wt.% | 1m LiPF6 in PC/EC/EMC (3:3:4 w) | researchgate.net |

| Tris(2,2,2-trifluoroethyl) phosphate (TFP) | > 20% (vol.) | Not specified | scientific.net |

| Tris(2,2,2-trifluoroethyl) phosphate (TFP) | Not specified | γ-butyrolactone (GBL) | acs.org |

| Tris(2,2,2-trifluoroethyl)phosphate (TFP) | 25 wt% | Lithium difluoro(oxalato)borate in propylene (B89431) carbonate | researchgate.net |

Interfacial Chemistry and Electrode Passivation Studies

The addition of fluorinated phosphate derivatives to the electrolyte has a significant impact on the interfacial chemistry within the battery, particularly the formation of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interface (CEI). A stable SEI is crucial for preventing the continuous decomposition of the electrolyte and ensuring long-term battery performance. researchgate.netrsc.org

The presence of TTFP has been found to favor the formation of a stable SEI film on the graphite (B72142) electrode. researchgate.net This is particularly beneficial in preventing the decomposition of propylene carbonate (PC) and subsequent graphite exfoliation. researchgate.net

Similarly, additives like lithium bis(2,2,2-trifluoroethyl) phosphate (LiBFEP) can form a protective CEI on the cathode. uri.edutum.de This CEI mitigates electrolyte oxidation at high potentials and prevents the decomposition of the LiPF6 salt, which in turn reduces the formation of harmful hydrofluoric acid (HF) and the dissolution of transition metals (like manganese) from the cathode. uri.edutum.de The stabilization of both the SEI and CEI contributes to improved coulombic efficiency and capacity retention. uri.edutum.de

Research has shown that by constructing a quasi-localized high-concentration solvation structure with TFP as a diluent, the reduction of TFP at the graphite anode can be restricted, preventing it from participating in the lithium-ion solvation structure and thereby improving compatibility with the electrodes. bohrium.com

Performance Enhancement in Lithium-Ion Batteries

For example, a non-flammable electrolyte formulated with TFP and γ-butyrolactone, with lithium difluoro(oxalato)borate as a film-forming additive, exhibited a conductivity of 7.40 mS cm⁻¹ at room temperature. acs.org Graphite/LiNi0.5Co0.2Mn0.3O2 full cells using this electrolyte showed a capacity retention of 90.8% after 200 cycles at room temperature (1C) and 86.7% after 100 cycles at 60 °C (1C), outperforming commercial electrolytes. acs.org

In another study, the addition of TTFP to a PC-based electrolyte improved the cycling performance of graphite/cathode cells, especially at elevated temperatures (60°C). researchgate.net The presence of TTFP also increased the coulombic efficiency of the lithiation and delithiation cycles in Li/graphite half-cells. researchgate.net

The introduction of LiBFEP as an additive has also demonstrated enhanced performance. In LNMO/graphite cells, the addition of 0.5 wt% LiBFEP resulted in a capacity retention of 79% after 190 cycles, compared to 73% for the baseline electrolyte. tum.de

| Additive | Cell Configuration | Key Performance Improvement | Reference |

|---|---|---|---|

| Tris(2,2,2-trifluoroethyl) phosphate (TFP) | Graphite/LiNi0.5Co0.2Mn0.3O2 | Capacity retention of 90.8% after 200 cycles (1C, room temp) | acs.org |

| Tris(2,2,2-trifluoroethyl) phosphite (TTFP) | Graphite/Cathode | Improved cycling performance, especially at 60°C | researchgate.net |

| Lithium bis(2,2,2-trifluoroethyl) phosphate (LiBFEP) | LNMO/Graphite | Capacity retention of 79% after 190 cycles (with 0.5 wt% additive) | tum.de |

| Tris(2,2,2‐trifluoroethyl) phosphate (TFEP) | LiNi0.8Mn0.1Co0.1O2 (NCM811)/Graphite (Gr) pouch cell | Capacity retention rate of 80.1% after 370 cycles at 0.5C | bohrium.com |

Applications in Perovskite Solar Cell Defect Passivation

The relentless pursuit of higher efficiency and greater stability in perovskite solar cells (PSCs) has identified defect passivation as a critical strategy. researchgate.net Defects within the perovskite crystal lattice and at its surfaces and grain boundaries can act as non-radiative recombination centers, hindering the performance and longevity of the devices. A significant advancement in this area involves the use of this compound derivatives, particularly Tris(2,2,2-trifluoroethyl) phosphate (TTFP), as a multifunctional passivator. researchgate.net

Detailed Research Findings

Recent research has demonstrated a "triple passivation" strategy utilizing TTFP as an additive in the antisolvent during the perovskite film fabrication process. researchgate.net This method creates a top-down gradient distribution of TTFP throughout the perovskite film, enabling the simultaneous mitigation of defects at the top surface, the bottom interface, and within the bulk material. researchgate.net

The unique molecular structure of TTFP is key to its effectiveness. It is capable of interacting with and passivating both cationic and anionic defects within the perovskite structure. researchgate.net Beyond direct defect passivation, TTFP has been shown to exert a significant influence on the crystallization kinetics of the perovskite film. This results in the formation of a highly crystalline film with substantially larger grain sizes, which is beneficial for reducing grain boundary defects and improving charge transport. researchgate.net

The application of TTFP has led to a remarkable enhancement in the power conversion efficiency (PCE) of inverted perovskite solar cells. Devices treated with TTFP have achieved a champion PCE of 25.69%. researchgate.netresearcher.lifeablesci.comablesci.com This represents a significant improvement over control devices. Furthermore, this passivation strategy has been associated with a notable improvement in the stability of the solar cells. researchgate.net The comprehensive defect passivation achieved with TTFP marks a significant step forward in developing highly efficient and stable perovskite solar cell technology. researchgate.net

The table below summarizes the performance of inverted perovskite solar cells with and without the TTFP passivation treatment.

Exploration of 2,2,2 Trifluoroethyl Phosphate in Biochemical and Biological Research Non Clinical

Investigation as a Substrate or Inhibitor in Enzymatic Phosphorylation Studies (in vitro)

The unique electronic properties conferred by the trifluoroethyl group make 2,2,2-trifluoroethyl phosphate (B84403) and its derivatives valuable tools in enzymology. These compounds are investigated as both substrates for and inhibitors of various enzymes, particularly hydrolases and those involved in phosphoryl transfer. The high electronegativity of the fluorine atoms creates a potent electron-withdrawing effect, which significantly influences the reactivity of the phosphate ester.